molecular formula C8H8F3NO B7935884 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanol

2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanol

Cat. No.: B7935884
M. Wt: 191.15 g/mol
InChI Key: JQCUQRSVPAPZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(Trifluoromethyl)-5-methylpyridine-2-methanol is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to metabolic degradation. These properties make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanol typically involves the introduction of a trifluoromethyl group into a pyridine derivative. One common method is the nucleophilic trifluoromethylation of pyridine-2-carbaldehyde using a trifluoromethylating agent such as Ruppert’s reagent (trimethyl(trifluoromethyl)silane) in the presence of a base like cesium fluoride. The reaction is carried out under anhydrous conditions at low temperatures to prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Alpha-(Trifluoromethyl)-5-methylpyridine-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-(Trifluoromethyl)-5-methylpyridine-2-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Alpha-(Trifluoromethyl)styrene: Another fluorinated compound with similar applications in organic synthesis and drug design.

    Alpha-(Trifluoromethyl)amine: Used in the synthesis of fluorinated amines and other nitrogen-containing compounds.

    Alpha-(Trifluoromethyl)piperidine: A fluorinated heterocycle with applications in medicinal chemistry.

Uniqueness: Alpha-(Trifluoromethyl)-5-methylpyridine-2-methanol is unique due to its combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. Its high thermal stability, resistance to metabolic degradation, and ability to participate in a wide range of chemical reactions make it a versatile and valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4,7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCUQRSVPAPZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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